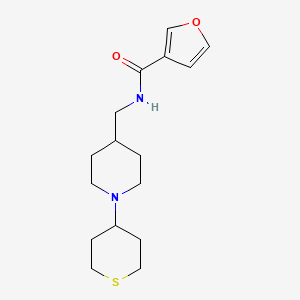

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of amides

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

Introduction of the Thiopyran Ring: The thiopyran ring is introduced by reacting the piperidine derivative with a suitable thiol under acidic conditions.

Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction involving a furan derivative and the piperidine-thiopyran intermediate.

Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the furan-piperidine-thiopyran intermediate with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the amide bond or the furan ring, resulting in the formation of corresponding amines or dihydrofuran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, dihydrofuran derivatives

Substitution: Various substituted furan derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals due to its complex structure and potential biological activity.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with different molecular targets.

Mecanismo De Acción

The mechanism of action of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

- N-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine

- 4-Piperidinol, 1-(tetrahydro-2H-thiopyran-4-yl)

- (1-(tetrahydro-2H-thiopyran-4-yl)piperidin-2-yl)methanol

- N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)piperidin-3-amine

Uniqueness

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide stands out due to its combination of a furan ring, a piperidine ring, and a thiopyran ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound that has drawn attention for its potential biological activities, particularly in the fields of neuropharmacology and antiviral applications. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C16H28N2O2S, with a molecular weight of approximately 296.5 g/mol. The structure incorporates a piperidine ring, a thiopyran moiety, and a furan carboxamide group, which are significant for its biological interactions.

Neuropharmacological Effects

Preliminary studies suggest that this compound exhibits anxiolytic and anticonvulsant properties. These effects are likely mediated through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The compound's unique structure may enhance its affinity for these targets, leading to improved therapeutic outcomes in anxiety disorders and epilepsy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism of Action |

|---|---|---|

| Anxiolytic | Reduction in anxiety-like behaviors | Interaction with serotonin receptors |

| Anticonvulsant | Decreased seizure frequency | Modulation of GABAergic pathways |

| Antiviral | Inhibition of herpesvirus replication | Targeting viral enzymes and replication cycles |

Antiviral Properties

Research has indicated that this compound possesses significant antiviral activity , particularly against herpesviruses such as HSV and VZV. The compound demonstrates a low effective concentration (EC50) in inhibiting viral replication, suggesting high potency.

Table 2: Antiviral Efficacy

Case Studies

A recent study investigated the compound's efficacy in a murine model of herpes simplex virus infection. Mice treated with this compound showed a significant reduction in viral load compared to untreated controls. This suggests potential for clinical applications in antiviral therapy.

The proposed mechanism involves the compound's ability to inhibit viral DNA synthesis by targeting viral polymerases. Additionally, it may enhance host immune responses through modulation of cytokine production, which could further contribute to its antiviral effects.

Propiedades

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-16(14-3-8-20-12-14)17-11-13-1-6-18(7-2-13)15-4-9-21-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFBKENVBGAPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=COC=C2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.